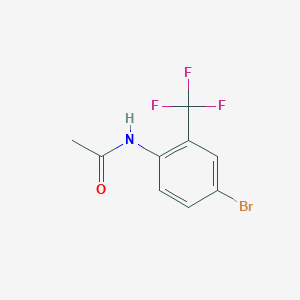

4'-Bromo-2'-(trifluoromethyl)acetanilide

CAS No.: 29124-62-7

Cat. No.: VC2332913

Molecular Formula: C9H7BrF3NO

Molecular Weight: 282.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29124-62-7 |

|---|---|

| Molecular Formula | C9H7BrF3NO |

| Molecular Weight | 282.06 g/mol |

| IUPAC Name | N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide |

| Standard InChI | InChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15) |

| Standard InChI Key | NJOVPNJSJCCCEC-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F |

| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F |

Introduction

Chemical Identity and Structure

4'-Bromo-2'-(trifluoromethyl)acetanilide is an organic compound classified as an acetanilide derivative. It features a bromine atom at the 4' position and a trifluoromethyl group at the 2' position of the phenyl ring. The acetamide group (-NHCOCH₃) is attached to the phenyl ring, completing the acetanilide structure.

Basic Identification

The compound's basic identification parameters are essential for proper cataloging and reference in chemical databases and research literature.

| Parameter | Value |

|---|---|

| CAS Number | 29124-62-7 |

| Molecular Formula | C₉H₇BrF₃NO |

| Molecular Weight | 282.06 g/mol |

| IUPAC Name | N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide |

| Standard InChI | InChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15) |

| Standard InChIKey | NJOVPNJSJCCCEC-UHFFF |

The chemical structure consists of a phenyl ring substituted with bromine at the para position (4') and a trifluoromethyl group at the ortho position (2'), with an acetamide group attached to the nitrogen atom. This arrangement creates a unique electronic distribution that influences the compound's reactivity patterns.

Physical and Chemical Properties

The physical and chemical properties of 4'-Bromo-2'-(trifluoromethyl)acetanilide are largely influenced by its functional groups and molecular structure. These properties determine its behavior in various chemical reactions and its potential applications.

Chemical Properties

The chemical properties of this compound are significantly influenced by the presence of the bromine atom and the trifluoromethyl group.

Influence of Trifluoromethyl Group

The trifluoromethyl (-CF₃) group substantially enhances the compound's lipophilicity, which is a critical factor in determining its solubility in non-polar solvents and its behavior in biological systems. The presence of three highly electronegative fluorine atoms creates a strong electron-withdrawing effect that influences the electronic distribution across the molecule.

Influence of Bromine Substituent

The bromine atom at the 4' position serves as a potential site for various transformations, particularly in cross-coupling reactions. Bromine's ability to participate in nucleophilic aromatic substitution and metal-catalyzed coupling reactions makes this compound versatile in organic synthesis applications.

Reactivity of the Acetamide Group

The acetamide group (-NHCOCH₃) contains an amide bond that can undergo hydrolysis under appropriate conditions. This functional group can also participate in hydrogen bonding, affecting the compound's solubility and interaction with biological macromolecules.

Synthesis and Preparation Methods

The synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide typically involves several strategic chemical transformations. While the search results don't provide specific synthetic procedures, based on organic chemistry principles, the following general approaches can be inferred.

General Synthetic Routes

The synthesis of this compound likely follows one of several potential routes:

-

Acetylation of 4-bromo-2-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride

-

Bromination of 2-(trifluoromethyl)acetanilide at the 4' position

-

Trifluoromethylation of 4'-bromo-2'-acetanilide using appropriate trifluoromethylating agents

Reaction Conditions

The reaction conditions for these syntheses typically require controlled temperature, appropriate solvents, and possibly catalysts depending on the specific reaction pathway. The acetylation reaction, for example, is often conducted under mild conditions with a suitable base to neutralize the acid byproduct.

Purification Methods

Purification of 4'-Bromo-2'-(trifluoromethyl)acetanilide might involve recrystallization from appropriate solvents, column chromatography, or a combination of purification techniques to achieve the desired purity for research or industrial applications.

Applications in Organic Synthesis

4'-Bromo-2'-(trifluoromethyl)acetanilide serves as a valuable intermediate in organic synthesis, particularly in the development of more complex chemical structures with specific functional properties.

Role as a Synthetic Building Block

This compound functions as an important building block in organic synthesis due to the reactivity of its bromine atom. The bromine can undergo various transformations including:

-

Cross-coupling reactions (Suzuki, Heck, Sonogashira)

-

Metal-halogen exchange reactions

-

Nucleophilic substitution reactions

These transformations allow for the incorporation of diverse functional groups at the 4' position, enabling the synthesis of more complex molecular architectures.

Synthesis of Bioactive Compounds

The trifluoromethyl group's presence enhances lipophilicity and metabolic stability, making derivatives of this compound potentially valuable in the synthesis of pharmaceutically active substances. These structural features can improve a molecule's ability to cross biological membranes and resist metabolic degradation.

Biological Significance and Research Applications

The unique structural features of 4'-Bromo-2'-(trifluoromethyl)acetanilide contribute to its potential biological significance and applications in various research fields.

| Feature | Contribution to Drug Development |

|---|---|

| Trifluoromethyl Group | Enhanced lipophilicity and metabolic stability |

| Bromine Atom | Potential for structural modification and halogen bonding |

| Acetamide Group | Hydrogen bonding capabilities with biological targets |

The presence of these features makes 4'-Bromo-2'-(trifluoromethyl)acetanilide a promising starting point for the development of compounds with enhanced pharmacokinetic properties.

Current Research Focus

Research on 4'-Bromo-2'-(trifluoromethyl)acetanilide is ongoing, with a primary focus on:

-

Understanding its reactivity patterns with various biological macromolecules

-

Investigating its potential applications in drug design

-

Exploring its use as a synthetic intermediate for compounds with specific biological activities

Comparison with Similar Compounds

Comparison with Positional Isomers

Positional isomers of this compound, with the bromine and trifluoromethyl groups at different positions on the phenyl ring, would exhibit different physicochemical properties and reactivity patterns.

For example, 4'-Bromo-3'-(trifluoromethyl)acetanilide (CAS No. 41513-05-7) differs in the position of the trifluoromethyl group, which would affect the electronic distribution across the molecule and potentially its biological activities.

Comparison with Other Halogenated Acetanilides

Comparing 4'-Bromo-2'-(trifluoromethyl)acetanilide with other halogenated acetanilides can highlight the specific contribution of the bromine atom to its properties:

| Compound | Key Structural Difference | Potential Effect on Properties |

|---|---|---|

| 4'-Chloro-2'-(trifluoromethyl)acetanilide | Chlorine instead of bromine | Different reactivity in coupling reactions; potentially altered lipophilicity |

| 4'-Iodo-2'-(trifluoromethyl)acetanilide | Iodine instead of bromine | Enhanced reactivity in coupling reactions; potentially different metabolic profile |

These comparisons can guide the selection of the most appropriate compound for specific synthetic or biological applications.

Future Research Directions

The study of 4'-Bromo-2'-(trifluoromethyl)acetanilide continues to evolve, with several promising directions for future research.

Expanded Applications in Medicinal Chemistry

Future research may focus on exploring the potential of 4'-Bromo-2'-(trifluoromethyl)acetanilide and its derivatives in medicinal chemistry:

-

Development of structure-activity relationships (SAR) to optimize biological activity

-

Investigation of potential therapeutic applications in various disease models

-

Exploration of the impact of structural modifications on pharmacokinetic properties

Novel Synthetic Methodologies

The development of more efficient and sustainable methods for the synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide represents an important area for future research:

-

Green chemistry approaches with reduced environmental impact

-

One-pot synthesis methodologies to improve efficiency

-

Flow chemistry techniques for continuous production

Detailed Mechanistic Studies

Further investigation into the precise mechanisms of reactivity for 4'-Bromo-2'-(trifluoromethyl)acetanilide would enhance understanding of its chemical behavior:

-

Computational studies to map electronic distributions and reactivity centers

-

Kinetic studies to determine reaction rates under various conditions

-

Investigation of catalytic systems to enhance specific transformation pathways

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume